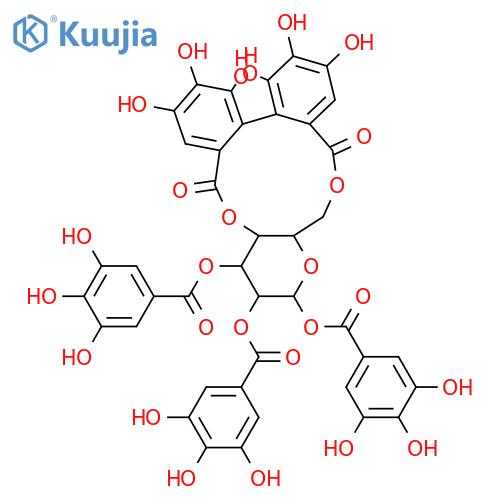

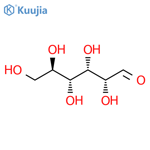

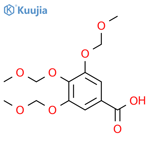

Total Synthesis of Ellagitannins through Regioselective Sequential Functionalization of Unprotected Glucose

,

Angewandte Chemie,

2015,

54(21),

6177-6180